

Application Notes: ML385 for In Vivo Studies

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Compound of Interest		
Compound Name:	ML385	
Cat. No.:	B15607885	Get Quote

Introduction

ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2][3] NRF2 is a master regulator of the cellular antioxidant response, and its persistent activation in various cancer types contributes to chemoresistance and tumor progression.[4][5][6] ML385 exerts its inhibitory effect by directly binding to the Neh1 domain of NRF2, which prevents the NRF2-MAFG protein complex from binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. [4][7] This action blocks the transcription of downstream genes involved in detoxification and antioxidant defense, thereby sensitizing cancer cells to chemotherapy.[4][6] These application notes provide a summary of treatment durations and detailed protocols for the use of ML385 in preclinical in vivo research, particularly in oncology and inflammation models.

Data Summary: ML385 In Vivo Treatment Parameters

The following table summarizes quantitative data from various preclinical studies, offering a comparative overview of **ML385** treatment regimens.



Animal Model	Disease/F ocus	ML385 Dosage & Route	Treatmen t Frequenc y	Treatmen t Duration	Key Outcome s	Referenc e
Athymic Nude Mice	Non-Small Cell Lung Cancer (NSCLC) Xenograft (A549 & H460 cells)	30 mg/kg, Intraperiton eal (IP)	5 times a week	3-4 weeks	Significant reduction in tumor growth when combined with carboplatin .[2][4]	[2][4]
BALB/c Mice	Acute Liver Failure (ACLF)	30 mg/kg, IP	4 times a week	4 weeks	Investigation n of Nrf2's role in ACLF through iron death.	[2]
C57B/6 Mice	Neuroinfla mmation / Hippocamp al Astrocytic Activation	30 mg/kg, IP	Daily (Implicit)	7 days	Reversed inhibition of hippocamp al astrocytic activation.	[1]
CD-1 Mice	Pharmacok inetics (PK)	30 mg/kg, IP	Single dose	24 hours (sampling)	Determine d a plasma half-life of 2.82 hours. [3][4]	[3][4]
Rats	Neuroprote ction Study	30 mg/kg, IP	Single dose (pre- treatment)	N/A (acute model)	Blocked Nrf2 function to investigate	[8]



neuroprote ctive mechanism s of H₂S.[8]

Experimental Protocols Protocol 1: Long-Term Efficacy Study in NSCLC Xenograft Model

This protocol is adapted from studies evaluating the anti-tumor efficacy of **ML385** in combination with standard chemotherapy in a mouse xenograft model of non-small cell lung cancer.[2][4]

- 1. Materials and Reagents:
- ML385 (powder)
- Vehicle solution: Solutol/Cremophor EL/polyethylene glycol 400/water (15/10/35/40, v/v/v/v)
 [4] or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2]
- Carboplatin
- Saline solution
- A549 or H460 human lung cancer cells
- Athymic nude mice (6-8 weeks old)
- Matrigel
- 2. Animal Model Preparation:
- Acclimatize athymic nude mice for at least one week before the experiment.
- Harvest A549 or H460 cells during the logarithmic growth phase.

Methodological & Application





- Resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5x10⁶ cells per 100 μL.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Monitor tumor growth biweekly using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=7-8 mice/group).
- 3. Drug Preparation and Administration:
- ML385 Formulation: Prepare a stock solution of ML385 in a suitable solvent (e.g., DMSO).
 On each treatment day, dilute the stock with the appropriate vehicle to achieve the final concentration for a 30 mg/kg dose.
- Carboplatin Formulation: Dissolve carboplatin in saline for a 5 mg/kg dose.[2]
- Administration: Administer ML385 (30 mg/kg) and carboplatin (5 mg/kg) via intraperitoneal (IP) injection five times a week for three to four weeks.[2][4] Administer ML385 approximately 30-60 minutes before carboplatin when used in combination. The vehicle control group should receive an equivalent volume of the vehicle solution.
- 4. Monitoring and Endpoint Analysis:
- Measure tumor volumes and mouse body weight biweekly.
- At the end of the treatment period (3-4 weeks), euthanize the mice.
- Excise tumors, weigh them, and process them for downstream analysis.
- Pharmacodynamic Analysis: Homogenize a portion of the tumor tissue for Western blot analysis to measure protein levels of NRF2 and its downstream targets (e.g., NQO1, HO-1).
 [4]
- Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed it in paraffin for IHC staining of proliferation markers like Ki-67.[4]
- Drug Retention Analysis (Optional): For combination studies with platinum-based drugs,
 tumor samples can be analyzed by inductively-coupled plasma mass spectrometry (ICP-MS)



to quantify platinum levels.[4]

Protocol 2: Short-Term Mechanistic Study in a Neuroinflammation Model

This protocol is based on studies investigating the role of NRF2 in the central nervous system over a shorter duration.[1][9]

- 1. Materials and Reagents:
- ML385 (powder)
- Vehicle solution (e.g., Corn oil with 10% DMSO)[1]
- C57B/6 mice (8 weeks old)
- Reagents for inducing neuroinflammation (e.g., lipopolysaccharide [LPS] or kainic acid for seizure models)
- 2. Animal Model and Treatment:
- Acclimatize C57B/6 mice for at least one week.
- Induce the desired neuropathological condition.
- Administer ML385 (30 mg/kg, IP) daily for 7 days.[1] A vehicle control group should be included.
- 3. Endpoint Analysis:
- At the end of the 7-day treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde (for histology) or collect fresh tissue (for biochemical assays).
- Tissue Processing: Harvest the brain and isolate specific regions of interest (e.g., hippocampus).



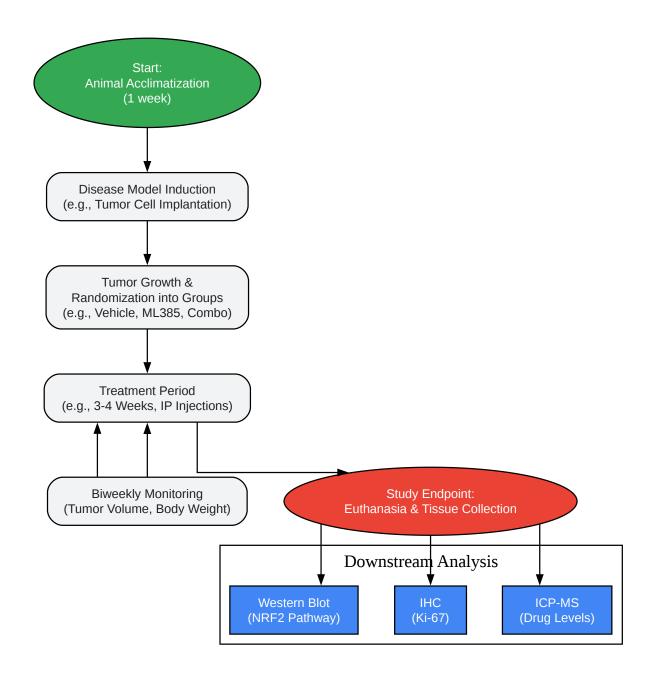
- Western Blot: Homogenize fresh brain tissue to analyze the expression of NRF2, Keap1,
 HO-1, and inflammatory markers (e.g., GFAP, p-P65).[9]
- Immunofluorescence: Use fixed brain sections to visualize the nuclear translocation of NRF2 and p-P65 and to assess markers of astrocytic activation (e.g., GFAP).[9]

Visualizations Signaling Pathway Diagrams

Caption: ML385 mechanism of action inhibiting the NRF2 signaling pathway.

Experimental Workflow Diagram





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Caption: General experimental workflow for an in vivo **ML385** efficacy study.

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